molecular formula C8H19ClN2O B1525218 2-Amino-3-methyl-N-propylbutanamide hydrochloride CAS No. 1236263-44-7

2-Amino-3-methyl-N-propylbutanamide hydrochloride

Cat. No. B1525218
M. Wt: 194.7 g/mol
InChI Key: XETFKPNRXOCJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methyl-N-propylbutanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2-Amino-3-methyl-N-propylbutanamide hydrochloride consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methyl-N-propylbutanamide hydrochloride include a molecular weight of 194.70200, a Polar Surface Area (PSA) of 55.12000, and a LogP value of 2.38910 .

Scientific Research Applications

Metabolite Production and Kinetics

Research on Staphylococcus xylosus has identified several organoleptic metabolites derived from branched-chain amino acid catabolism, which are important for understanding metabolic pathways and potentially for producing flavor compounds in food technology (Beck, Hansen, & Lauritsen, 2002).

Synthesis and Evaluation of Aromatase Inhibitors

Aromatase inhibitors are crucial for the treatment of hormone-dependent breast cancer. Research on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors demonstrates the potential pharmaceutical applications of related compounds (Hartmann & Batzl, 1986).

Anticonvulsant and Pain-Attenuating Properties

Studies on primary amino acid derivatives (PAADs) have shown significant activities in anticonvulsant models, indicating their potential use in developing new treatments for epilepsy and pain management (King et al., 2011).

Formation of Amines and Aldehydes from Amino Acids

Research on the thermal processing of cocoa has revealed the formation of amines and aldehydes from parent amino acids, contributing to our understanding of flavor formation and the Strecker reaction (Granvogl, Bugan, & Schieberle, 2006).

Chemo-enzymatic Synthesis of Phosphonic Acid Analogues

The chemo-enzymatic synthesis of phosphonic acid analogues of various amino acids demonstrates the application of enzymatic reactions in producing compounds with potential use in medicine and agriculture (Hammerschmidt & Wuggenig, 1999).

Androgen Receptor Antagonist Activities

Research on the antiandrogenic activity of vinclozolin and its metabolites against the androgen receptor shows potential applications in studying endocrine disruptors and their impact on human health (Wong et al., 1995).

properties

IUPAC Name

2-amino-3-methyl-N-propylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-4-5-10-8(11)7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETFKPNRXOCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-N-propylbutanamide hydrochloride

CAS RN

1236263-44-7
Record name Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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